![molecular formula C7H3F4NO2 B2947319 5-Fluoro-6-(trifluoromethyl)nicotinic acid CAS No. 1554123-46-4](/img/structure/B2947319.png)
5-Fluoro-6-(trifluoromethyl)nicotinic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-(trifluoromethyl)nicotinic acid typically involves the introduction of fluorine and trifluoromethyl groups into the nicotinic acid structure. One common method includes the use of 2,6-dichloro-4-trifluoromethyl nicotinic acid as a starting material. The reaction involves the following steps :
- Dissolve 5 g (0.0192 mol) of 2,6-dichloro-4-trifluoromethyl nicotinic acid in 20 mL of ethanol.
- Add 0.3 g of 10% palladium on carbon (Pd/C) and 5.25 g (0.0389 mol) of sodium acetate trihydrate.
- Stir the mixture under a nitrogen atmosphere and then replace it with hydrogen gas.
- Continue stirring at room temperature for 8 hours until hydrogen absorption ceases.
- Filter to recover the palladium catalyst and wash the filter cake with ethanol.
- Evaporate the solvent and dissolve the resulting solid in water.
- Adjust the pH to 2-3 using hydrochloric acid and extract with ethyl acetate.
- Combine the organic phases, wash with saturated brine, dry over anhydrous sodium sulfate, and evaporate to obtain the product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-(trifluoromethyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
5-Fluoro-6-(trifluoromethyl)nicotinic acid is a fluorinated derivative of nicotinic acid, featuring a fluorine atom at the 5-position and a trifluoromethyl group at the 6-position on the pyridine ring. It has a molecular formula of C7H3F4NO2 and a molecular weight of approximately 209.10 g/mol. The presence of electronegative fluorine atoms gives it unique electronic properties that can significantly influence its reactivity and biological activity.
Potential Applications
This compound has applications in medicinal chemistry, acting as an anti-inflammatory agent and a modulator of nicotinic acetylcholine receptors. Studies also suggest it can influence neurotransmission and potentially offer insights into treatments for neurological disorders and interact with enzymes involved in metabolic pathways.
Building Block for Drug Discovery
This compound can be employed as a building block in drug discovery.
Radiopharmaceutical Development
This compound may also see use in radiopharmaceutical development.
Structural Similarity
Several compounds share structural similarities with this compound:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Nicotinic Acid | No fluorination | Naturally occurring vitamin B3 |
5-Fluoro-Nicotinic Acid | Single fluorine atom at position 5 | Less lipophilic than its trifluoromethyl counterpart |
6-Trifluoromethyl-Nicotinic Acid | Trifluoromethyl group at position 6 | Lacks additional fluorine at position 5 |
3-Fluoro-6-(trifluoromethyl)nicotinic Acid | Fluorine at position 3 | Different electronic properties due to position change |
Mechanism of Action
The mechanism of action of 5-Fluoro-6-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The fluorine and trifluoromethyl groups enhance its binding affinity to enzymes and receptors, potentially modulating their activity. This can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)nicotinic acid: Similar in structure but lacks the fluorine atom at the 5-position.
4-(Trifluoromethyl)nicotinic acid: Another derivative with the trifluoromethyl group at a different position.
Uniqueness
5-Fluoro-6-(trifluoromethyl)nicotinic acid is unique due to the presence of both fluorine and trifluoromethyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for research and industrial applications, offering advantages in terms of reactivity, stability, and potential therapeutic effects.
Biological Activity
5-Fluoro-6-(trifluoromethyl)nicotinic acid (5F6TFNA) is a fluorinated derivative of nicotinic acid, characterized by the presence of a fluorine atom at the 5-position and a trifluoromethyl group at the 6-position of the pyridine ring. This compound has garnered attention in medicinal chemistry due to its unique electronic properties and potential therapeutic applications.
- Molecular Formula : C7H4F4N1O2
- Molecular Weight : Approximately 209.10 g/mol
- Structural Features :
- Fluorine atom at position 5
- Trifluoromethyl group at position 6
The electronegative fluorine atoms enhance the lipophilicity of the compound, which may improve its bioavailability and receptor binding affinity.
Interaction with Nicotinic Acetylcholine Receptors
Research indicates that 5F6TFNA exhibits significant biological activity, particularly as a modulator of nicotinic acetylcholine receptors (nAChRs). Studies have shown that it interacts with various nAChR subtypes, particularly α4β2-nAChR, which is implicated in neurotransmission and potential treatments for neurological disorders .
- Binding Affinity : The compound has demonstrated high affinity for α4β2-nAChR while showing lower affinity for α7-nAChR. This selectivity suggests potential therapeutic applications in conditions such as addiction and cognitive disorders .
Anti-inflammatory Properties
In addition to its neuropharmacological effects, 5F6TFNA has been investigated for its anti-inflammatory properties. The presence of fluorine atoms is believed to enhance its ability to modulate inflammatory pathways, although specific mechanisms remain under investigation.
Comparative Analysis with Similar Compounds
The uniqueness of 5F6TFNA lies in its combination of both a fluorine atom and a trifluoromethyl group. The following table summarizes its structural similarities with other related compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Nicotinic Acid | No fluorination | Naturally occurring vitamin B3 |
5-Fluoro-Nicotinic Acid | Single fluorine atom at position 5 | Less lipophilic than its trifluoromethyl counterpart |
6-Trifluoromethyl-Nicotinic Acid | Trifluoromethyl group at position 6 | Lacks additional fluorine at position 5 |
3-Fluoro-6-(trifluoromethyl)nicotinic Acid | Fluorine at position 3 | Different electronic properties due to position change |
While specific mechanisms of action for 5F6TFNA are not fully elucidated, it is hypothesized that the compound's interactions with nAChRs alter neurotransmitter release and may influence pain perception, as evidenced by its antagonistic effects in pain models such as the tail-flick test .
Research Findings and Case Studies
Several studies have highlighted the pharmacological potential of 5F6TFNA:
- Nicotinic Receptor Modulation : A study demonstrated that compounds similar to 5F6TFNA could act as antagonists at nAChRs, providing insights into their utility in treating nicotine addiction and related disorders .
- Anti-inflammatory Effects : Preliminary findings suggest that compounds with similar structures exhibit anti-inflammatory activity, indicating that further exploration into the therapeutic applications of 5F6TFNA could be beneficial.
Properties
IUPAC Name |
5-fluoro-6-(trifluoromethyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO2/c8-4-1-3(6(13)14)2-12-5(4)7(9,10)11/h1-2H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYDKBRRNOWOAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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